molecular formula C20H19ClN2O B11310996 8-chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11310996
M. Wt: 338.8 g/mol
InChI Key: PVIVYNLWGBLWJF-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic small molecule based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as 1,2,3,4-tetrahydro-γ-carboline) scaffold, a novel chemotype identified as a potent modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel . This compound is offered exclusively for research use to investigate potential therapeutic applications. The core structure of this chemical class has demonstrated significant efficacy in rescuing the gating defect of mutant CFTR, such as F508del and G551D, which are associated with the genetic disease cystic fibrosis . Compounds featuring this indole-derived core are known to function as CFTR potentiators, ameliorating the channel gating defect and partially restoring chloride channel function . The specific substitution with a 3-phenylpropanoyl group at the 2-position is designed to explore the structure-activity relationship (SAR) of this chemotype, potentially optimizing its potency, efficacy, and drug-like profile for pharmacological research . The broader class of indole derivatives is recognized for its diverse biological potential, frequently serving as a key pharmacophore in medicinal chemistry . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H19ClN2O

Molecular Weight

338.8 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C20H19ClN2O/c21-15-7-8-18-16(12-15)17-13-23(11-10-19(17)22-18)20(24)9-6-14-4-2-1-3-5-14/h1-5,7-8,12,22H,6,9-11,13H2

InChI Key

PVIVYNLWGBLWJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Materials :

    • 4-Chlorophenylhydrazine hydrochloride (1.0 equiv)

    • Piperidone (1.1 equiv)

  • Reaction Conditions :

    • Solvent: Glacial acetic acid (10 mL/g substrate)

    • Temperature: Reflux (120°C)

    • Duration: 6–8 hours

  • Mechanism :

    • Formation of a phenylhydrazone intermediate.

    • Acid-catalyzed-sigmatropic rearrangement to generate the tetrahydro-pyridoindole core.

  • Yield : 70–85% (isolated as a white crystalline solid after recrystallization from ethanol).

Key Data:

ParameterValue
Optimal pH1.5–2.5 (acetic acid)
Cyclization Time6–8 hours
Purity (HPLC)≥95%

Regioselective Chlorination at the 8-Position

Chlorination is typically achieved via electrophilic substitution, either during the Fischer synthesis (using pre-chlorinated phenylhydrazine) or post-cyclization.

Method A: Pre-Chlorinated Phenylhydrazine Route

  • Advantage : Direct incorporation of chlorine during core formation.

  • Limitation : Requires synthesis of 4-chlorophenylhydrazine, which may involve hazardous intermediates.

Method B: Post-Synthesis Chlorination

  • Reagents :

    • N-Chlorosuccinimide (NCS, 1.2 equiv)

    • Lewis Acid: FeCl₃ (0.1 equiv)

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0°C → room temperature

    • Duration: 4 hours

  • Yield : 65–75%.

Regiochemical Control:

  • The secondary amine in the tetrahydro-pyridoindole core directs electrophilic substitution to the 8-position.

Acylation at the 2-Position with 3-Phenylpropanoyl Group

The final step introduces the 3-phenylpropanoyl moiety via nucleophilic acyl substitution.

Procedure:

  • Reagents :

    • 3-Phenylpropanoyl chloride (1.5 equiv)

    • Base: Triethylamine (2.0 equiv)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0°C → reflux

    • Duration: 12 hours

  • Workup :

    • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

  • Yield : 60–70%.

Optimization Notes:

  • Excess acyl chloride ensures complete conversion of the amine.

  • Anhydrous conditions prevent hydrolysis of the acyl chloride.

Alternative Synthetic Routes

Route A: Reductive Amination

  • Steps :

    • Condensation of 8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with 3-phenylpropanal.

    • Reduction with NaBH₃CN in methanol.

  • Yield : 50–55% (lower efficiency due to competing side reactions).

Route B: Metal-Catalyzed Cross-Coupling

  • Pd-Catalyzed Acylation : Uses 3-phenylpropanoyl bromide and Pd(PPh₃)₄.

  • Yield : 55–60% (limited by catalyst cost).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Fischer + Acylation70–85≥95High
Reductive Amination50–5585–90Moderate
Pd-Catalyzed55–60≥90Low

Challenges and Solutions

  • Regioselectivity in Chlorination :

    • Solved using directing groups (e.g., –NH) or pre-functionalized precursors.

  • Acylation Side Reactions :

    • Mitigated by slow addition of acyl chloride at low temperatures.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore various reaction pathways and develop more complex molecules. For instance, it can be utilized in the synthesis of novel indole derivatives that exhibit enhanced biological activity.

Reaction Mechanisms
Research has shown that 8-chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions including oxidation and reduction. These reactions are essential for understanding the compound's reactivity and potential transformations:

Reaction Type Common Reagents Products
OxidationKMnO₄, CrO₃Quinones
ReductionLiAlH₄, NaBH₄Alcohols, Amines
Electrophilic SubstitutionCl₂, HNO₃Substituted Indoles

Biological Research Applications

Antimicrobial and Anticancer Properties
Studies have indicated that this compound exhibits promising antimicrobial and anticancer activities. For example:

  • A study demonstrated that derivatives of this compound showed significant inhibition against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with GI50 values ranging from 29 nM to 42 nM .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. Ongoing research aims to elucidate these interactions further.

Medicinal Applications

Therapeutic Potential
Given its unique structural attributes, this compound is being explored as a potential therapeutic agent. Its ability to modulate biological pathways positions it as a candidate for drug development targeting diseases like cancer.

Case Study 1: Anticancer Activity

A recent study evaluated the antiproliferative effects of several indole derivatives on human cancer cell lines. The results indicated that certain derivatives of this compound exhibited superior activity compared to conventional chemotherapeutics like erlotinib .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound with target proteins involved in cancer progression. The findings suggested strong binding interactions with the PqsR protein of Pseudomonas aeruginosa, indicating potential applications in combating bacterial infections as well .

Mechanism of Action

The mechanism of action of 8-chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is highly tunable, with modifications at positions 2, 6, 8, and the nitrogen atoms significantly altering biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents Biological Activity Key Findings References
8-Chloro-2-(3-phenylpropanoyl)-... 8-Cl, 2-(3-phenylpropanoyl) CFTR potentiation High potency in rescuing F508del-CFTR mutants; comparable to VX-770 .
6-Fluoro-8-methoxy-... hydrochloride (45b) 6-F, 8-OCH3 CFTR modulation Moderate activity; methoxy group reduces metabolic stability .
8-Methylsulfonyl-... (45k) 8-SO2CH3 Undisclosed (screened for CFTR) Polar sulfonyl group may limit membrane permeability .
2-Acetyl-8-chloro-... (from ) 8-Cl, 2-COCH3 Structural analog Lower lipophilicity vs. 3-phenylpropanoyl; reduced target engagement .
6-Methyl-2,3,4,5-tetrahydro-... (CAS 350680-06-7) 6-CH3 Broad pharmacological screening Exhibits adrenergic/dopaminergic activity; off-target effects noted .
8-Methyl-2,3,4,5-tetrahydro-... (CAS 57933-28-5) 8-CH3 Unknown Methyl group at position 8 reduces steric hindrance vs. Cl .

Structure-Activity Relationship (SAR) Insights

  • Position 8 Substituents :
    • Chlorine (8-Cl) improves potency in CFTR rescue compared to methoxy (8-OCH3) or methyl (8-CH3) groups .
    • Methylsulfonyl (8-SO2CH3) introduces polarity but may compromise bioavailability .
  • Position 2 Modifications: The 3-phenylpropanoyl group enhances binding affinity to CFTR compared to acetyl (COCH3), likely due to extended hydrophobic interactions .
  • Position 6 Substituents :
    • Fluorine (6-F) or methyl (6-CH3) groups fine-tune electronic properties but show variable effects on potency .

Biological Activity

8-Chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19ClN2OC_{20}H_{19}ClN_{2}O with a molecular weight of 338.8 g/mol. The compound features a chloro substituent and a phenylpropanoyl group that contribute to its distinctive properties.

PropertyValue
Molecular FormulaC20H19ClN2OC_{20}H_{19}ClN_{2}O
Molecular Weight338.8 g/mol
IUPAC Name1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-phenylpropan-1-one
InChIInChI=1S/C20H19ClN2O/c21-15...
SMILESC1CN(CC2=C1NC3=C2C=C(C=C3)Cl)...

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that compounds with indole structures often exhibit anticancer properties. For instance, derivatives of indole have been linked to apoptosis induction in cancer cell lines. The specific mechanism of action for this compound is thought to involve modulation of cell signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

Research into similar indole derivatives has indicated potential antimicrobial effects. The compound may inhibit bacterial growth or disrupt biofilm formation through its interaction with microbial enzymes or receptors.

Neuropharmacological Effects

Given its structural similarity to known psychoactive substances, research has explored its effects on neurotransmitter systems. Preliminary studies suggest that this compound might interact with dopamine receptors and could have implications for treating neuropsychiatric disorders.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various indole derivatives and their evaluation against cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells (MCF7) with IC50 values in the micromolar range .

Antimicrobial Screening

A screening study assessed the antimicrobial activity of several indole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited strong inhibitory effects on bacterial growth. The mechanisms were attributed to disruption of cell membrane integrity .

Neuropharmacological Assessment

Research involving radiolabeled derivatives of similar compounds indicated selective binding to D1 dopamine receptors. This suggests potential applications in neuroimaging and highlights the relevance of these compounds in understanding dopaminergic signaling pathways .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Interaction with dopamine receptors could influence neurotransmitter release and receptor activity.

Q & A

Q. Q1. What are the standard synthetic routes for 8-chloro-2-(3-phenylpropanoyl)-tetrahydro-pyridoindole derivatives, and how are reaction conditions optimized?

A1. The core structure is synthesized via Fischer indole synthesis , involving aryl-hydrazine hydrochlorides and N-substituted 4-piperidones under acidic conditions (e.g., HCl in dioxane) . For functionalization at the 2-position, propargyl acrylate is coupled to the tetrahydro-γ-carboline scaffold using CsF in DMF at 110°C for 2 hours, followed by purification via column chromatography . Optimization focuses on solvent selection (DMF for polar intermediates) and catalyst loading (e.g., 0.66 mmol CsF per 2 mmol substrate) to minimize side reactions.

Q. Q2. How can researchers confirm the regioselectivity of substituents in the pyridoindole scaffold?

A2. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, the 8-chloro substituent is confirmed by distinct aromatic proton splitting patterns in 1H^1H-NMR (δ 7.2–7.5 ppm) and chlorine isotopic peaks in HRMS. X-ray crystallography is used for ambiguous cases, particularly for stereochemical assignments .

Advanced Synthesis & Toxicity Mitigation

Q. Q3. What alternative methods avoid toxic arylhydrazines in pyridoindole synthesis?

A3. A benzyne cyclization route replaces arylhydrazines with 3-chlorophenylimine-N-alkyl-4-piperidones. The reaction uses NaNH₂ or KNH₂ in aprotic solvents (e.g., THF or toluene) at 20–120°C, achieving regioselectivity >90% while eliminating hydrazine toxicity . Key parameters include solvent boiling points (e.g., toluene at 110°C) and base stoichiometry (1:1.2 substrate-to-base ratio) .

Q. Q4. How are stereochemical challenges addressed during functionalization of the tetrahydro-γ-carboline core?

A4. Chiral auxiliaries (e.g., tert-butoxycarbonyl groups) and asymmetric catalysis (e.g., chiral Pd complexes) are employed. For example, BOC-protected intermediates enable stereocontrol during Suzuki couplings, with final deprotection using trifluoroacetic acid .

Biological Activity & Mechanistic Studies

Q. Q5. What in vitro assays are used to evaluate antitumor activity, and how are IC₅₀ values interpreted?

A5. The MTT assay is standard, with compounds tested against Hela, A549, HepG2, and MCF-7 cell lines. For example, derivatives with sulfonyl or alkyl groups show IC₅₀ values <10 μM against HepG2, indicating potent antiproliferative activity . Data interpretation requires normalization to controls (e.g., cisplatin as a reference) and statistical validation (p<0.05 via ANOVA).

Q. Q6. How do molecular docking studies guide SAR for cannabinoid receptor (CB2) agonism?

A6. Docking (e.g., using MOE or AutoDock) identifies key interactions:

  • The pyridoindole nitrogen forms hydrogen bonds with CB2’s Ser273.
  • Substituents like ethylsulfonyl groups enhance binding via hydrophobic interactions with Val261 .
    Optimized derivatives (e.g., compound 66 ) achieve EC₅₀ = 49 nM at hCB2, validated by MD simulations (>20 ns trajectories) .

Analytical & Stability Challenges

Q. Q7. How are stability issues resolved for sulfonyl-containing derivatives under physiological conditions?

A7. Forced degradation studies (pH 1–9, 40°C for 24 hours) identify labile groups. Sulfonamides are stabilized by electron-withdrawing substituents (e.g., chloro at C8), reducing hydrolysis rates. HPLC-MS monitors degradation products, with >90% purity maintained at pH 7.4 .

Q. Q8. What advanced techniques resolve stereochemical ambiguity in tetrahydro-pyridoindoles?

A8. Vibrational Circular Dichroism (VCD) and X-ray crystallography are used. For example, the 2R,5S configuration of a cyclopentyl analog was confirmed via VCD comparison with computed spectra .

Data Contradictions & Reproducibility

Q. Q9. How to reconcile discrepancies in reported anti-tumor activity across studies?

A9. Cross-study validation requires:

  • Standardized assay protocols (e.g., identical cell passage numbers).
  • Control for batch-to-batch compound variability (e.g., HPLC purity >95%).
  • Meta-analysis of IC₅₀ values, as seen in Feng et al. (2019), where structural analogs showed consistent activity against A549 cells .

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